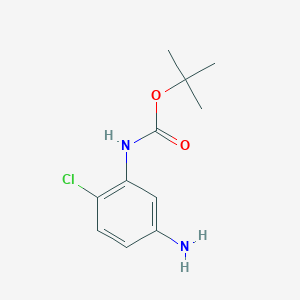

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-amino-2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRXAUCXAXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656158 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879614-93-4 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl (5-amino-2-chlorophenyl)carbamate structural analysis

An In-Depth Technical Guide to the Structural Analysis of tert-Butyl (5-amino-2-chlorophenyl)carbamate

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of a Key Intermediate

In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is a cornerstone of success. Small molecules that serve as building blocks for complex active pharmaceutical ingredients (APIs) must be rigorously understood to ensure the final product's identity, purity, and efficacy. Tert-butyl (5-amino-2-chlorophenyl)carbamate is one such critical intermediate. Its structure, featuring a Boc-protected amine, a free aniline, and a chlorinated phenyl ring, makes it a versatile precursor in the synthesis of various therapeutic agents, including targeted cancer therapies.[1][2] The carbamate group, in particular, is a key structural motif in many approved drugs, valued for its chemical stability and ability to modulate biological properties.[3][4]

This guide provides a comprehensive, in-depth analysis of the structural characterization of tert-butyl (5-amino-2-chlorophenyl)carbamate. It is designed for researchers, scientists, and drug development professionals who require a practical, field-proven approach to validating this compound's structure and purity. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system.

Core Molecular Profile

A foundational understanding begins with the molecule's basic chemical and physical properties. These data points are essential for everything from calculating reaction stoichiometry to interpreting spectroscopic data.

| Property | Value | Source |

| IUPAC Name | tert-butyl (5-amino-2-chlorophenyl)carbamate | N/A |

| CAS Number | 954238-88-1 | [5] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [5] |

| Molecular Weight | 242.70 g/mol | [5] |

| Monoisotopic Mass | 242.0822054 Da | [6] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| SMILES | O=C(OC(C)(C)C)NC1=CC(Cl)=CC=C1N | [5] |

The Synthetic Context: A Pathway to Understanding

To effectively analyze a compound, one must understand its synthetic origin. The synthesis route informs us about potential impurities, side-products, and the rationale for specific functional groups. A common pathway involves the protection of an aniline, followed by other modifications. The Boc (tert-butoxycarbonyl) group is an ideal protecting group due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[7]

Conceptual Synthetic Workflow

The synthesis of such intermediates often involves a multi-step process that may include nitration, reduction, and protection steps. For instance, a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is synthesized from 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction.[2] This highlights a typical sequence where functional groups are introduced and manipulated sequentially.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 954238-88-1|tert-Butyl (2-amino-5-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. tert-butyl N-amino-N-(2-chlorophenyl)carbamate | C11H15ClN2O2 | CID 154074106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester is a substituted aniline derivative of interest, featuring key functional groups that make it a versatile intermediate in organic synthesis. Its structure incorporates a chloro-substituted aromatic ring, a primary amine, and a tert-butyloxycarbonyl (Boc)-protected amine. Accurate characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior in subsequent reactions.

This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the structural confirmation of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will extend beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.

Molecular Structure and Key Features

A robust spectroscopic analysis begins with a clear understanding of the molecule's architecture. Below is a diagram of the target compound, highlighting the key structural fragments that will be interrogated by various spectroscopic methods.

An In-Depth Technical Guide to the Starting Materials and Synthesis of tert-Butyl (5-Amino-2-Chlorophenyl)Carbamate

Introduction

Tert-butyl (5-amino-2-chlorophenyl)carbamate is a pivotal building block in contemporary medicinal chemistry, frequently employed as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups: a Boc-protected aniline amenable to various coupling reactions, a free aniline group for further derivatization, and a chlorine atom that can participate in cross-coupling chemistry or influence the electronic properties of the molecule. This guide provides a comprehensive overview of the most efficient and scientifically sound strategies for its synthesis, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will dissect the primary synthetic route, explore the preparation of the key precursor, and provide detailed, field-proven protocols for researchers and drug development professionals.

Primary Synthetic Pathway: A Two-Step Approach from 2-Chloro-5-nitroaniline

The most reliable and widely adopted strategy for synthesizing tert-butyl (5-amino-2-chlorophenyl)carbamate involves a two-step sequence starting from 2-chloro-5-nitroaniline. This approach is favored due to the stability of the intermediates, the high selectivity of the reactions, and the generally high yields achieved. The logic is to first protect the existing amino group, which is deactivated by the adjacent electron-withdrawing nitro and chloro groups, and then selectively reduce the nitro group in the final step.

Step 1: N-tert-Butoxycarbonylation (Boc Protection) of 2-Chloro-5-nitroaniline

The first step involves the protection of the amino group of 2-chloro-5-nitroaniline as a tert-butyl carbamate. This is achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][2] The Boc group is an ideal protecting group in this context; it is stable to a wide range of nucleophiles, bases, and the reductive conditions used in the subsequent step, yet can be readily removed under acidic conditions if required.[1][3]

Causality of Experimental Choices: The reaction's success hinges on activating the amine substrate or the Boc anhydride. While anilines are generally less nucleophilic than aliphatic amines, the presence of two electron-withdrawing groups on the ring in 2-chloro-5-nitroaniline further reduces its reactivity.[4] Therefore, the use of a base is often necessary. Common bases include triethylamine (TEA), sodium bicarbonate, or the highly effective catalyst 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.[2][3] The choice of solvent is flexible, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being common.[3]

Experimental Protocol: Boc Protection

-

To a solution of 2-chloro-5-nitroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0-5 °C in an ice/water bath.[5]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl (2-chloro-5-nitrophenyl)carbamate, can be purified by recrystallization from ethanol or silica gel chromatography if necessary.

| Parameter | Condition A | Condition B | Condition C |

| Base | Triethylamine/DMAP[5] | Sodium Bicarbonate[1] | Iodine (catalyst)[6] |

| Solvent | Dichloromethane (DCM)[5] | Water/Dioxane[1] | Solvent-free |

| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |

| Typical Yield | >90% | High | High |

| Notes | Standard and highly effective for deactivated anilines. | Greener conditions, suitable for many amines. | Mild, efficient, and avoids organic solvents. |

Step 2: Selective Reduction of the Nitro Group

With the amine protected, the final step is the chemoselective reduction of the nitro group to form the target 5-amino functionality. The primary challenge is to achieve this transformation without cleaving the acid-labile Boc protecting group.

Causality of Experimental Choices: Two main classes of reduction methods are suitable: catalytic hydrogenation and chemical reduction.

-

Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere effectively reduce the nitro group. The reaction is typically run in solvents like ethanol, methanol, or ethyl acetate under neutral conditions, which preserves the Boc group.

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are effective but can introduce acidic conditions that may partially cleave the Boc group. A superior method for this substrate is the use of hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.[5][7] This method is rapid, high-yielding, and avoids harsh acidic conditions or the need for high-pressure hydrogenation equipment.[5]

Experimental Protocol: Nitro Reduction (Hydrazine Method) [5]

-

Dissolve tert-butyl (2-chloro-5-nitrophenyl)carbamate (1.0 eq) in ethanol.

-

Add ferric chloride (FeCl₃, 0.4 eq) and a small amount of activated carbon.

-

Heat the mixture to 60-80 °C.

-

Carefully add 80% hydrazine hydrate (5.0 eq) dropwise to the heated mixture (Note: Exothermic reaction).

-

Stir the reaction at 80 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst and activated carbon.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, tert-butyl (5-amino-2-chlorophenyl)carbamate.

Caption: Primary two-step synthesis of the target compound.

Sourcing and Synthesis of the Key Starting Material: 2-Chloro-5-nitroaniline

While 2-chloro-5-nitroaniline is a commercially available chemical, understanding its synthesis is crucial for process development and cost management in large-scale campaigns.[8] It is an important intermediate for various pharmaceuticals and dyes.[8] The most common laboratory and industrial preparations start from either 3-chloroaniline or 2,4-dichloronitrobenzene.

Route A: Synthesis from 3-Chloroaniline

This is a classic three-step electrophilic aromatic substitution route where direct nitration of 3-chloroaniline is avoided due to the high reactivity of the amino group (leading to oxidation and poor regioselectivity).

-

Amine Protection: The amino group of 3-chloroaniline is first protected, typically as an acetamide using acetic anhydride.[9] This moderates the activating effect of the amine and directs nitration to the positions ortho and para to the amide.

-

Nitration: The resulting 3-chloroacetanilide is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the chloro (ortho, para) and acetamido (ortho, para) groups lead to the desired 2-nitro-5-chloroacetanilide as a major product.

-

Hydrolysis: The acetamide protecting group is removed by acid or base hydrolysis to yield 2-chloro-5-nitroaniline.[9]

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Di-tert-butyl_dicarbonate [chemeurope.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Regioselective Boc Protection of 2-Chloro-5-aminophenylamine

Executive Summary

The selective protection of one amino group in the presence of another is a foundational challenge in the synthesis of complex organic molecules. For substrates such as 2-chloro-5-aminophenylamine, achieving regioselective N-protection is critical for its use as a versatile building block in pharmaceutical and materials science. This guide provides a detailed examination of the mechanism governing the selective tert-butoxycarbonyl (Boc) protection of the amino group at the C-5 position. By dissecting the electronic and steric factors at play, we present a robust framework for understanding and predicting the reaction's outcome. This document furnishes drug development professionals and researchers with a field-proven experimental protocol, troubleshooting insights, and the causal logic behind the procedural steps, ensuring reproducible and high-yield synthesis of the desired mono-protected product.

Introduction: The Role of the Boc Protecting Group in Modern Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][2] Its utility is anchored in its straightforward introduction using di-tert-butyl dicarbonate (Boc₂O) and its clean, quantitative removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the free amine along with volatile byproducts (isobutylene and CO₂).[2][3]

2.1 The Chemistry of Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate is a highly effective electrophile for the N-acylation of amines.[3] The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O.[4] This process is often facilitated by a base to neutralize the resulting acidic proton on the nitrogen, driving the reaction to completion.[5]

2.2 The Challenge of Regioselectivity in Polysubstituted Anilines

In molecules containing multiple nucleophilic sites, such as the diamine 2-chloro-5-aminophenylamine, the primary challenge is to direct the protecting group to a single, desired location. Uncontrolled reactions can lead to a mixture of mono-protected isomers and di-protected byproducts, complicating purification and reducing the overall yield of the target compound.[6][7] Achieving high regioselectivity is therefore paramount and relies on exploiting the subtle differences in the reactivity of the individual amino groups.

Core Mechanism: Unraveling the Regioselectivity

The selective Boc protection of the C-5 amino group over the C-2 amino group in 2-chloro-5-aminophenylamine is not arbitrary. It is a direct consequence of the electronic and steric environment imposed by the chloro-substituent on the aromatic ring.

3.1 Analysis of the Substrate: Electronic and Steric Factors

The reactivity of an aromatic amine is governed by the electron density on the nitrogen atom, which dictates its nucleophilicity.[8] Substituents on the aromatic ring can significantly modulate this electron density through inductive and resonance effects.[9][10]

-

Electronic Effects : The chlorine atom at the C-2 position is strongly electron-withdrawing due to its high electronegativity (the inductive effect, -I). This effect is most pronounced at the ortho and para positions. Consequently, the amino group at C-5, which is ortho to the chlorine, experiences a significant decrease in electron density. This deactivation makes the C-5 amine less nucleophilic. In contrast, the amino group at C-1 is meta to the chlorine, and while still influenced by the inductive effect, the impact is less severe.

-

Steric Hindrance : The chlorine atom also provides steric bulk around the C-5 amino group.[11] This physical obstruction hinders the approach of the sterically demanding di-tert-butyl dicarbonate reagent, further disfavoring a reaction at this position.[11]

The interplay of these factors is visualized in the diagram below.

3.2 The Reaction Pathway: A Step-by-Step Mechanistic Breakdown

The selective Boc protection follows a standard nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack : The more nucleophilic C-5 amino group attacks a carbonyl carbon of di-tert-butyl dicarbonate.

-

Formation of Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.

-

Collapse of Intermediate : The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

-

Deprotonation : The tert-butyl carbonate anion is unstable and readily decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly formed carbamate to yield the final product and tert-butanol.

This stepwise process is illustrated below.

Field-Proven Experimental Protocol

This protocol is designed to favor the mono-protection at the C-5 position by carefully controlling stoichiometry and reaction conditions.

4.1 Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Chloro-5-aminophenylamine | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Ethyl Acetate | ACS Reagent Grade | Fisher Scientific |

| Hexanes | ACS Reagent Grade | Fisher Scientific |

| Saturated aq. Sodium Bicarbonate | N/A | N/A |

| Brine | N/A | N/A |

| Anhydrous Magnesium Sulfate | N/A | N/A |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

4.2 Step-by-Step Synthesis Protocol

-

Reaction Setup : To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-aminophenylamine (5.0 g, 35.1 mmol).

-

Dissolution : Add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

Base Addition : Add triethylamine (5.4 mL, 38.6 mmol, 1.1 eq) to the solution.

-

Reagent Addition : In a separate beaker, dissolve di-tert-butyl dicarbonate (7.66 g, 35.1 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature. Causality: Slow addition of Boc₂O minimizes localized high concentrations, reducing the risk of di-protection.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a lower Rf than the starting material.

-

Work-up :

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in 150 mL of ethyl acetate.

-

Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Isolation : Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl (4-amino-3-chlorophenyl)carbamate as a solid.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Di-protection | Excess Boc₂O, reaction temperature too high. | Use precisely 1.0 equivalent of Boc₂O. Maintain room temperature. Consider cooling the reaction to 0 °C. |

| Incomplete Reaction | Insufficient reaction time or inactive reagents. | Allow the reaction to proceed for up to 24 hours. Ensure Boc₂O and anhydrous solvent are of high quality. |

| Low Yield | Loss during work-up or purification. | Ensure complete extraction and careful handling during chromatography. |

Conclusion: Mastering Regioselective Protection

The successful regioselective mono-Boc protection of 2-chloro-5-aminophenylamine is a clear demonstration of how fundamental principles of physical organic chemistry—namely electronic and steric effects—can be leveraged to control synthetic outcomes. The deactivating inductive effect and steric hindrance of the ortho-chloro group effectively "protect" the C-2 amino group, directing the acylation to the more nucleophilic C-5 position. By adhering to a well-controlled protocol that manages stoichiometry and reaction conditions, researchers can reliably produce the desired mono-protected isomer in high yield, paving the way for its use in further synthetic transformations.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

An In-Depth Guide to the Synthesis of (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

Introduction: A Key Intermediate in Modern Drug Discovery

This compound is a crucial bifunctional building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a nucleophilic aniline amine, a site for further substitution ortho to the chlorine atom, and a protected amine in the form of a tert-butyloxycarbonyl (Boc) carbamate, makes it a versatile intermediate. The Boc group provides a robust yet readily cleavable protecting element, allowing for selective reactions at other positions on the aromatic ring. This guide provides a detailed, two-step protocol for the synthesis of this compound, grounded in established chemical principles and tailored for researchers in organic synthesis and medicinal chemistry.

Overall Synthetic Strategy

The synthesis is efficiently executed in two sequential steps starting from the commercially available 4-chloro-3-nitroaniline. The strategy involves:

-

Amine Protection: Selective protection of the aniline's amino group using di-tert-butyl dicarbonate (Boc₂O). This step deactivates the amine, preventing it from interfering in the subsequent reduction step and modulating the electronic properties of the aromatic ring.

-

Chemoselective Nitro Reduction: Reduction of the nitro group to a primary amine. This transformation must be performed under conditions that do not affect the chloro substituent or cleave the acid-labile Boc protecting group.

Caption: High-level overview of the two-step synthesis protocol.

Part 1: Synthesis of (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester

Principle and Mechanistic Insight

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2] The protection reaction proceeds via the nucleophilic attack of the amino group of 4-chloro-3-nitroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This process is typically facilitated by a base. The reaction generates an unstable t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), acts as a catalyst and neutralizes the acid generated, driving the reaction to completion.[3][4][5]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 5.00 g | 28.97 | Starting material.[6] |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 7.60 g | 34.81 (1.2 eq) | Acylating agent. |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.35 g | 2.87 (0.1 eq) | Catalyst. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.4 mL | 31.87 (1.1 eq) | Base. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent. |

| Saturated aq. NaHCO₃ | - | - | ~100 mL | - | For washing. |

| Brine | - | - | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitroaniline (5.00 g, 28.97 mmol).

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is completely dissolved.

-

Addition of Base and Catalyst: To the solution, add triethylamine (4.4 mL, 31.87 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.35 g, 2.87 mmol).

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (7.60 g, 34.81 mmol) to the mixture in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester, is often a solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as halogens and carbamates, is a common challenge in organic synthesis.[7] Catalytic hydrogenation is a powerful method for this transformation.[8] While palladium on carbon (Pd/C) is a highly effective catalyst, it can sometimes lead to dehalogenation (hydrodechlorination) as an undesired side reaction.[9]

To mitigate this, catalysts like Raney Nickel are often employed, as they are less prone to causing dehalogenation.[9] An alternative and highly effective method is transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in the presence of a catalyst such as iron(III) chloride (FeCl₃) and activated carbon.[5] This method is experimentally convenient as it avoids the need for pressurized hydrogen gas equipment. The reaction proceeds on the surface of the catalyst, where hydrazine decomposes to provide hydrogen in situ, which then reduces the nitro group preferentially. The mechanism on non-noble metals can involve the initial dissociation of N-O bonds followed by successive hydrogenation steps.[7][10]

Experimental Protocol (Transfer Hydrogenation Method)

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester | C₁₁H₁₃ClN₂O₄ | 272.68 | 7.00 g | 25.67 | Product from Part 1. |

| Iron(III) Chloride (FeCl₃) | FeCl₃ | 162.20 | 0.42 g | 2.57 (0.1 eq) | Catalyst. |

| Activated Carbon | C | 12.01 | 0.70 g | - | Catalyst support. |

| Hydrazine monohydrate (N₂H₄·H₂O) | N₂H₄·H₂O | 50.06 | 6.4 mL | 128.35 (5.0 eq) | Hydrogen donor. |

| Ethanol (EtOH) | C₂H₆O | 46.07 | 150 mL | - | Solvent. |

| Celite® | - | - | As needed | - | Filtration aid. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | Extraction solvent. |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, suspend (2-Chloro-5-nitrophenyl)-carbamic acid tert-butyl ester (7.00 g, 25.67 mmol) in ethanol (150 mL).

-

Catalyst Addition: To the suspension, add activated carbon (0.70 g) and iron(III) chloride (0.42 g, 2.57 mmol).

-

Heating: Heat the mixture to 75-80 °C with vigorous stirring.

-

Hydrazine Addition: Add hydrazine monohydrate (6.4 mL, 128.35 mmol) dropwise to the heated mixture over 30 minutes. Caution: This may cause vigorous gas evolution (N₂) and an exothermic reaction. Ensure adequate cooling and venting.

-

Reaction: Maintain the reaction at 80 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the activated carbon and iron salts. Wash the Celite® pad thoroughly with ethanol or dichloromethane (DCM).

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Extraction: Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound, typically as a solid. The product can be further purified by column chromatography on silica gel if needed.

Complete Experimental Workflow

Caption: Detailed step-by-step workflow for the complete synthesis.

Safety and Handling

-

4-Chloro-3-nitroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and irritant. Handle in a well-ventilated fume hood.

-

Hydrazine monohydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate PPE.

-

Solvents (THF, EtOH, DCM, EtOAc): Flammable and volatile. Avoid open flames and ensure proper ventilation.

Characterization and Troubleshooting

-

Product Confirmation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Incomplete Boc Protection: If TLC shows significant starting material remaining, add an additional portion of Boc₂O (0.2 eq) and allow the reaction to stir for longer. Ensure the starting material and reagents are anhydrous.

-

Dehalogenation during Reduction: If mass spectrometry of the final product indicates a significant amount of dechlorinated by-product, the reaction temperature or time for the reduction may need to be optimized. Alternatively, switching to a different reduction system, such as SnCl₂ in ethanol, may be necessary.[9]

-

Boc Deprotection: If the reduction conditions are too harsh (e.g., strongly acidic), cleavage of the Boc group can occur. The transfer hydrogenation method described is generally mild and compatible with the Boc group.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Application Notes: The Strategic Use of tert-Butyl (5-amino-2-chlorophenyl)carbamate in Medicinal Chemistry

Introduction: A Bifunctional Linchpin for Complex Synthesis

In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures from versatile building blocks is paramount. tert-Butyl (5-amino-2-chlorophenyl)carbamate has emerged as a critical intermediate, valued for its precisely arranged and differentially protected functional groups. This compound is not merely a reagent but a strategic linchpin, particularly in the synthesis of targeted therapies like kinase inhibitors.[1][2][3]

Its utility is derived from three key structural features:

-

A Nucleophilic Aniline: The free amino group at the C5 position serves as a potent nucleophile, readily participating in amide bond formations, urea syntheses, and transition metal-catalyzed cross-coupling reactions.

-

An Acid-Labile Protected Amine: The amino group at the C1 position is masked as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is exceptionally stable to a wide range of basic, reductive, and oxidative conditions, yet it can be cleanly and selectively removed under mild acidic conditions.[4][5][6] This orthogonality is the cornerstone of its strategic value, enabling sequential, site-selective modifications.

-

An Ortho-Chloro Substituent: The chlorine atom at the C2 position is not a passive spectator. It sterically and electronically modulates the reactivity of the adjacent Boc-protected amine and the phenyl ring itself. Furthermore, it can serve as a handle for later-stage cross-coupling reactions or can be a crucial element for binding interactions within a target protein's active site. The chloroaniline motif is a well-established pharmacophore in numerous approved drugs.[7][8][9][10]

This guide provides a comprehensive overview of the synthesis and application of this key building block, complete with detailed, field-proven protocols for its use in medicinal chemistry workflows.

Physicochemical & Safety Data

Proper handling and characterization are the foundation of successful synthesis. The key properties of the title compound are summarized below.

| Property | Value | Reference / Note |

| IUPAC Name | tert-butyl (5-amino-2-chlorophenyl)carbamate | --- |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 258.70 g/mol | Calculated |

| CAS Number | 144163-97-3 | Vendor Information |

| Appearance | Off-white to light brown solid | Typical Observation |

| Solubility | Soluble in DCM, EtOAc, DMF, MeOH | Common Organic Solvents |

| Melting Point | 145-150 °C | Varies with purity |

Safety & Handling: tert-Butyl (5-amino-2-chlorophenyl)carbamate should be handled by trained personnel in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chloroaniline derivatives are generally considered toxic and may cause skin irritation or sensitization.[8][9] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Synthesis of the Building Block

The most common and efficient route to tert-butyl (5-amino-2-chlorophenyl)carbamate begins with the commercially available 4-chloro-3-nitroaniline. The synthesis is a two-step process involving protection followed by selective reduction.

Caption: Synthetic workflow for tert-butyl (5-amino-2-chlorophenyl)carbamate.

Protocol 3.1: Synthesis of tert-Butyl (2-chloro-5-nitrophenyl)carbamate (Step 1)

Rationale: This step protects the exocyclic amine of 4-chloro-3-nitroaniline. The reaction uses di-tert-butyl dicarbonate (Boc₂O) as the Boc source. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst, while triethylamine (TEA) acts as a base to neutralize the tert-butoxycarbonyloxy anion and any acidic impurities, driving the reaction to completion.[6][11][12][13] Dichloromethane (DCM) is an excellent solvent for this transformation.

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitroaniline (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with hexane or by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield the product as a yellow solid.

Protocol 3.2: Synthesis of tert-Butyl (5-amino-2-chlorophenyl)carbamate (Step 2)

Rationale: The critical step is the selective reduction of the nitro group to an amine without affecting the aryl-chloride bond or the acid-labile Boc group. Catalytic hydrogenation with palladium can sometimes lead to dehalogenation. Therefore, chemical reduction is often preferred. Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a protic solvent system is a mild, inexpensive, and highly effective method for this selective transformation.[11][13] An alternative is using hydrazine hydrate with a catalytic amount of iron(III) chloride.[11][13]

Procedure (Fe/NH₄Cl Method):

-

To a round-bottom flask, add the tert-butyl (2-chloro-5-nitrophenyl)carbamate (1.0 eq) from the previous step.

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) to form a suspension (approx. 0.15 M).

-

Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (<100 mesh, 5.0 eq).

-

Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the hot suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with hot ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add ethyl acetate and water to the residue. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude solid is often of sufficient purity for subsequent steps, but can be further purified by flash chromatography if necessary.

Applications in Medicinal Chemistry Workflows

The primary utility of this building block is in the sequential construction of complex molecules, particularly those targeting the ATP-binding site of protein kinases.

Caption: Sequential functionalization workflow using the title compound.

Protocol 4.1: Amide Bond Formation at the C5-Amine

Rationale: The free aniline at the C5 position is readily acylated. Standard peptide coupling reagents are highly effective for this transformation, even with electron-deficient anilines. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) generate a highly reactive HOBt ester from the carboxylic acid, which is then readily attacked by the aniline.[14][15][16] A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to maintain basic conditions without competing in the coupling reaction.

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Add EDC hydrochloride (1.5 eq) and HOBt (1.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Add a solution of tert-butyl (5-amino-2-chlorophenyl)carbamate (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS or TLC.

-

Upon completion, pour the reaction mixture into cold water, which may precipitate the product.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to obtain the desired amide product.

Protocol 4.2: Boc Group Deprotection

Rationale: Once the C5-amine has been functionalized, the Boc group can be removed to reveal the C1-amine for subsequent reactions. This is achieved under anhydrous acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[4][5] The mechanism involves protonation of the carbamate carbonyl, followed by elimination of the stable tert-butyl cation and spontaneous decarboxylation of the resulting carbamic acid.[5]

Procedure:

-

Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor deprotection by LC-MS or TLC.

-

Caution: If other acid-sensitive groups or electron-rich aromatic rings are present, consider adding a scavenger like triethylsilane or anisole (1-2 eq) to trap the liberated tert-butyl cation and prevent side reactions.[17]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Azeotrope with toluene or DCM several times to remove residual TFA.

-

The resulting amine is typically isolated as its TFA salt. To obtain the free base, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine, which can be used directly in the next step.

Conclusion

tert-Butyl (5-amino-2-chlorophenyl)carbamate is a masterful building block that exemplifies the principles of protecting group strategy in modern medicinal chemistry. Its differential reactivity allows for the controlled and sequential assembly of complex pharmacophores, providing a reliable and efficient route to novel therapeutics, particularly in the competitive field of kinase inhibitor development. The protocols outlined herein provide a robust foundation for the successful application of this versatile intermediate in drug discovery programs.

References

- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kinases Home [pubs.rsc.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. agrochemx.com [agrochemx.com]

- 8. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl (5-amino-2-chlorophenyl)carbamate

Introduction: A Versatile Building Block in Modern Drug Discovery

tert-Butyl (5-amino-2-chlorophenyl)carbamate is a key structural motif and a critical intermediate in the synthesis of a wide range of pharmacologically active molecules. Its bifunctional nature, featuring a Boc-protected aniline and a reactive aryl chloride, makes it an ideal substrate for sequential, site-selective functionalization. This carbamate is notably a precursor in the synthesis of complex therapeutic agents, including advanced kinase inhibitors like Lorlatinib.[][2]

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for this purpose due to their broad substrate scope, functional group tolerance, and high efficiency.[3][4][5] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and predictable assembly of complex molecular architectures from readily available starting materials.[6][7][8]

This guide provides an in-depth examination of a representative palladium-catalyzed cross-coupling reaction—the Buchwald-Hartwig amination—utilizing the aryl chloride moiety of tert-butyl (5-amino-2-chlorophenyl)carbamate. We will explore the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer practical insights for optimization and troubleshooting.

Safety & Reagent Handling: A Prerequisite for Success

Palladium-catalyzed cross-coupling reactions involve hazardous materials, including pyrophoric reagents, strong bases, and toxic metal catalysts. Adherence to strict safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

Table 1: Hazard Summary of Key Reagents

| Reagent | CAS Number | Key Hazards | Recommended Handling |

| tert-Butyl (5-amino-2-chlorophenyl)carbamate | 1207743-69-1 | Skin, eye, and respiratory tract irritant.[9] | Avoid dust inhalation. Use in a fume hood. |

| Sodium tert-Butoxide (NaOtBu) | 865-48-5 | Flammable solid, causes severe skin burns and eye damage. | Handle under an inert atmosphere (glovebox). Do not expose to moisture. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Skin and respiratory sensitizer. | Avoid inhalation of dust. Handle with care. |

| Biarylphosphine Ligands (e.g., XPhos) | 564483-18-7 | Skin and eye irritant. Air-sensitive. | Handle under an inert atmosphere. |

| Anhydrous Toluene | 108-88-3 | Flammable liquid and vapor. Toxic. | Use in a fume hood. Degas solvent before use. |

The Buchwald-Hartwig Amination: Mechanism & Rationale

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide.[10][11] The reaction is catalyzed by a palladium complex and requires a strong base to facilitate the catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism involves the transformation of a palladium(0) species through a series of steps to ultimately form the desired C-N bond and regenerate the active catalyst.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]

-

Ligand Exchange & Amine Coordination: The amine coupling partner displaces a ligand on the Pd(II) center.

-

Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)(Cl)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Complex [label="[Ar-Pd(II)(NH₂R)L₂]⁺Cl⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)(NHR)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition\n(+ Ar-Cl)", color="#202124"]; OA_Complex -> Amine_Complex [label=" Amine\n Coordination\n(+ RNH₂)", color="#202124"]; Amine_Complex -> Amido_Complex [label=" Deprotonation\n(- Base-H⁺Cl⁻)", color="#202124"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination\n(+ Ar-NHR)", color="#202124"]; } enddot

Rationale for Component Selection

-

Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred.[5][12] These air-stable Pd(II) complexes rapidly and reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[5]

-

Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are highly effective.[5][13] Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates the initial oxidative addition into the C-Cl bond.[14]

-

Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity and compatibility with many functional groups.[15] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[12][16]

-

Solvent: Anhydrous, aprotic polar solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used.[17] It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of tert-butyl (5-amino-2-chlorophenyl)carbamate with a generic primary amine. Note: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

Materials and Equipment

-

tert-Butyl (5-amino-2-chlorophenyl)carbamate

-

Primary amine coupling partner (e.g., aniline, benzylamine)

-

XPhos Pd G3 precatalyst (or similar)

-

XPhos ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Schlenk line or glovebox

-

Syringes and needles for liquid transfer

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

TLC plates and analytical equipment (LC-MS) for reaction monitoring

Reaction Setup and Procedure

-

Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add tert-butyl (5-amino-2-chlorophenyl)carbamate (1.0 eq.), the primary amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried reaction vessel containing a stir bar.

-

Rationale: Adding the solid reagents first under an inert atmosphere prevents degradation from air and moisture.[12] NaOtBu is particularly sensitive and should be handled exclusively in an inert environment.

-

-

Catalyst Addition: To the solid mixture, add the XPhos Pd G3 precatalyst (e.g., 2 mol%) and the XPhos ligand (e.g., 4 mol%).

-

Vessel Sealing: Seal the reaction vessel with a septum or cap. If using a Schlenk line, evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.[12]

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Rationale: The solvent must be free of oxygen and water to protect the sensitive Pd(0) catalyst from deactivation.[12]

-

-

Heating and Monitoring: Place the vessel in a preheated oil bath or heating block (e.g., 80–110 °C) and stir vigorously. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

-

Rationale: Higher temperatures are often required to promote the oxidative addition of the relatively unreactive aryl chloride bond.[18]

-

-

Reaction Quench and Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully add water or saturated aqueous ammonium chloride to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[19]

Optimization Parameters and Data

The efficiency of a Buchwald-Hartwig coupling can be highly dependent on the specific substrates and conditions. Screening of catalysts, ligands, bases, and solvents is often necessary for optimal results.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Coupling Partner | Palladium System | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |

| Primary Aliphatic Amine | XPhos Pd G3 (1-2 mol%) | NaOtBu (1.4) | Toluene | 100-110 | 70-95 |

| Primary Arylamine | RuPhos Pd G3 (2-4 mol%) | K₃PO₄ (2.0) | Dioxane | 100-110 | 65-90 |

| Secondary Amine | BrettPhos Pd G3 (2-4 mol%) | LHMDS (1.5) | THF | 65-80 | 75-98 |

| tert-Butyl Carbamate | tBuXPhos Pd G3 (2 mol%) | NaOtBu (1.5) | Toluene | 80-100 | 43-83[15] |

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to resolving issues.

Table 3: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Catalyst deactivation due to oxygen/moisture.[12]2. Impure amine or base.3. Insufficient temperature for oxidative addition.4. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Purify amine (distillation/filtration); use fresh, high-purity base from a glovebox.[12]3. Increase reaction temperature.4. Screen a panel of ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). |

| Hydrodehalogenation (Ar-Cl → Ar-H) | 1. Presence of water or other proton sources.2. Catalyst decomposition pathway. | 1. Use rigorously dried solvents and reagents.2. Screen different ligands or use a more stable precatalyst.[17] |

| Homocoupling of Amine | Presence of an oxidant, typically residual oxygen. | Improve degassing procedure and ensure a tight seal on the reaction vessel.[12] |

| Difficult Purification | Formation of closely-eluting byproducts or persistent palladium residues. | 1. Optimize reaction to minimize byproducts.2. For palladium removal, try filtration through Celite®, treatment with activated carbon, or using a metal scavenger.[20] |

References

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcsonline.com [ijpcsonline.com]

- 7. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. angenechemical.com [angenechemical.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jmcct.com [jmcct.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 20. pubs.acs.org [pubs.acs.org]

Application Note: A Detailed, Step-by-Step Protocol for the Synthesis of the Core Aniline Intermediate of Osimertinib (AZD9291)

An Application Note for the Synthesis of a Key Osimertinib (AZD9291) Intermediate

Abstract: Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small-cell lung cancer (NSCLC) with EGFR T790M mutations.[1][2] The chemical synthesis of this complex molecule is a multi-step process requiring precise control over reaction conditions to ensure high yield and purity. This document provides a comprehensive, step-by-step guide for the synthesis of a crucial late-stage intermediate, N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, the direct precursor to the final active pharmaceutical ingredient. This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and explaining the causality behind key experimental choices to ensure reproducibility and success.

Introduction: The Significance of the AZD9291 Precursor

Osimertinib's molecular architecture features a substituted aniline core linked to a pyrimidine-indole moiety, with a terminal acrylamide group responsible for its covalent and irreversible binding to the C797 residue in the EGFR kinase domain.[2][3] The synthesis of the penultimate aniline intermediate is arguably the most critical phase of the overall synthesis, as its purity directly impacts the quality and yield of the final product.

This protocol outlines a convergent synthetic strategy, a common approach in pharmaceutical manufacturing, where different fragments of the molecule are synthesized separately and then combined.[4][5] This method allows for efficient production and purification of the core components before the final, crucial coupling and derivatization steps.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages:

-

Preparation of the Substituted Nitroaniline Core: Starting from commercially available materials, a series of reactions installs the necessary methoxy, nitro, and diamine side-chain functionalities onto a benzene ring.

-

Preparation of the Pyrimidine-Indole Heterocycle: This fragment is typically prepared separately.

-

Coupling and Reduction: The two core fragments are joined via a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to an amine, yielding the target intermediate.

The workflow is visualized in the diagram below.

Caption: Convergent synthesis workflow for the AZD9291 aniline intermediate.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Materials and Reagents

| Reagent | CAS Number | Supplier Suggestion | Notes |

| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Sigma-Aldrich, TCI | Starting material for the aniline core. |

| N,N,N'-Trimethylethylenediamine | 142-25-6 | Sigma-Aldrich, Acros | Reagent for side-chain installation. |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Non-nucleophilic base. |

| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Fisher Scientific | High-boiling polar aprotic solvent. |

| 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine | 1072944-41-2 | Various suppliers | Heterocyclic coupling partner. |

| Iron powder, reduced | 7439-89-6 | Sigma-Aldrich | Reducing agent for the nitro group. |

| Ammonium chloride (NH₄Cl) | 12125-02-9 | Fisher Scientific | Co-reagent for reduction. |

| Ethanol (EtOH), 200 proof | 64-17-5 | Decon Labs | Solvent. |

| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Extraction solvent. |

| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Sigma-Aldrich | Drying agent. |

Step 1: Synthesis of the Diamine-Substituted Nitroaniline

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the highly activated fluorine atom is displaced by the secondary amine of N,N,N'-trimethylethylenediamine.[4]

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq).

-

Add N,N-Dimethylacetamide (DMAc) to create a solution with a concentration of approximately 0.5 M.

-

Add diisopropylethylamine (DIPEA) (1.5 eq) to the mixture. The base scavenges the HF generated during the reaction.

-

Add N,N,N'-trimethylethylenediamine (1.2 eq) dropwise to the stirring solution.

-

Heat the reaction mixture to 110 °C and stir for 6-8 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired intermediate as a solid.

Step 2: Coupling with the Pyrimidine-Indole Heterocycle

This is another SNAr reaction, coupling the aniline core with the heterocyclic fragment to form the central biaryl amine linkage.[6]

Protocol:

-

To a suitable reaction vessel, add the diamine-substituted nitroaniline from Step 1 (1.0 eq) and 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.1 eq).

-

Add a solvent mixture of isopropanol and water (e.g., 3:1 v/v).

-

Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction via TLC or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature. A precipitate may form.

-

Filter the solid and wash it with water, followed by a cold, non-polar solvent like hexanes to remove impurities.

-

Dry the solid under vacuum to obtain the nitro-coupled intermediate. Further purification is often not necessary if the reaction goes to completion.

-

Step 3: Reduction of the Nitro Group to Yield the Target Aniline Intermediate

The final transformation is the reduction of the aromatic nitro group to the corresponding primary amine, which is essential for the final acrylamide coupling step. The use of iron powder in the presence of ammonium chloride is a classic, effective, and scalable method for this transformation.[7]

Protocol:

-

Suspend the nitro-coupled intermediate from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add ammonium chloride (NH₄Cl) (4.0 eq) and reduced iron powder (4.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 3-4 hours. The color of the reaction will change significantly.

-

Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad thoroughly with ethanol or methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and water.

-

Separate the organic layer, and extract the aqueous layer again with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final aniline intermediate.

-

Caption: Structure of the Target AZD9291 Intermediate.

Expected Results and Characterization

The following table summarizes the expected outcomes for each step. Yields are representative and may vary based on scale and purification efficiency.

| Step | Product | Typical Yield | Purity (HPLC) | Key Characterization Notes |

| 1 | Diamine-substituted nitroaniline | 85-95% | >98% | Appearance of signals corresponding to the N,N,N'-trimethylethylenediamine side chain in ¹H NMR. |

| 2 | Nitro-coupled intermediate | 80-90% | >97% | ¹H NMR will show characteristic signals for both the aniline and pyrimidine-indole protons. |

| 3 | Final Aniline Intermediate | 90-98% | >98% | Disappearance of the nitro group signal in IR; mass spec confirms the correct molecular weight. |

Scientific Rationale and Expert Insights

-

Choice of Solvents: High-boiling polar aprotic solvents like DMAc are chosen for SNAr reactions (Step 1 and 2) because they can dissolve the reactants and effectively solvate the charged intermediates (Meisenheimer complexes), thereby accelerating the reaction rate.[4]

-

Base Selection: A non-nucleophilic bulky base like DIPEA is used in Step 1 to prevent it from competing with the desired nucleophile. In Step 2, an inorganic base like K₂CO₃ is sufficient and easy to remove during work-up.

-

Reduction Method: While various reduction methods exist (e.g., catalytic hydrogenation with Pd/C), the Fe/NH₄Cl system is robust, inexpensive, and avoids the potential for dehalogenation or other side reactions that can occur with catalytic methods.[7] It is a heterogeneous reaction, making the catalyst removal straightforward (filtration).

-

Purification Strategy: The convergent approach allows for the purification of intermediates at each stage. This is critical because impurities generated in early steps can interfere with subsequent reactions. The final aniline product is often used directly in the next step to form Osimertinib, making its high purity essential. The final acylation step is sensitive to impurities and can be optimized using flow chemistry for better control.[8][9]

Conclusion

This application note provides a detailed and reliable protocol for synthesizing a key aniline intermediate of Osimertinib (AZD9291). By breaking down the process into manageable steps and providing the scientific rationale behind the chosen conditions, this guide serves as a valuable resource for researchers in medicinal and process chemistry. Adherence to this protocol, combined with careful monitoring and purification, will enable the consistent and high-yield production of this advanced intermediate, facilitating the synthesis of the final drug substance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Laboratory Scale Preparation of Mono-Carbamate-Protected Diamines: Strategies for Selective Synthesis

An Application Note and Protocol Guide for Researchers

Abstract

Mono-carbamate-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry, materials science, and organocatalysis.[1][2] Their utility stems from the orthogonal reactivity of the two amine functionalities, allowing for sequential and controlled elaboration of molecular scaffolds. However, achieving selective mono-protection of symmetrical or even unsymmetrical diamines presents a persistent challenge, often resulting in statistical mixtures of unprotected, mono-protected, and di-protected products.[3] This guide provides an in-depth analysis of the core principles governing selective mono-protection and details field-proven laboratory protocols for the synthesis of these valuable intermediates. We will focus on the widely used Boc, Cbz, and Fmoc protecting groups, explaining the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

The Challenge of Selectivity in Diamine Protection

The primary difficulty in the mono-functionalization of a symmetrical diamine is that the reagent cannot distinguish between the two identical nucleophilic amine groups. Furthermore, the initial mono-protected product is often soluble in the organic reaction medium, where it remains available to react a second time. This leads to a crude mixture that can be difficult to separate, lowering the yield of the desired mono-protected compound.

Figure 1. The fundamental challenge in selective mono-protection of diamines.

Several key strategies have been developed to overcome this statistical challenge and favor the formation of the mono-protected product:

-

Stoichiometric Control (Excess Diamine): Using a large excess of the diamine statistically favors the reaction of the protecting group precursor with an unprotected diamine molecule over the already mono-protected one.[4] While effective, this approach is impractical and costly when the diamine itself is a valuable or complex intermediate.[4]

-

Slow Addition: Minimizing the local concentration of the protecting agent by adding it slowly to the reaction mixture can significantly enhance selectivity for the mono-adduct.[5]

-

In Situ Mono-Protonation: This elegant "one-pot" method involves the addition of one equivalent of a strong acid to protonate one of the amine groups.[2][6] The resulting ammonium salt is deactivated towards the electrophilic carbamate precursor, leaving the remaining free amine to react selectively.[7][8]

-

Flow Chemistry: Microreactor technology allows for precise control over stoichiometry, mixing, and reaction time, making it a powerful tool for optimizing the synthesis of mono-Boc-protected diamines.[3][4]

Common Carbamate Protecting Groups

The choice of protecting group is critical and depends on the stability required in subsequent synthetic steps and the conditions needed for its eventual removal.

| Protecting Group | Full Name | Installation Reagent(s) | Key Stability | Cleavage Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl)[9][10] |

| Cbz | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Stable to mild acid and base | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Base (e.g., Piperidine)[12] |

Synthetic Strategies and Experimental Protocols

This section provides detailed, step-by-step protocols for reliable laboratory-scale preparations.

Strategy A: Excess Diamine with Slow Addition (Boc Protection)